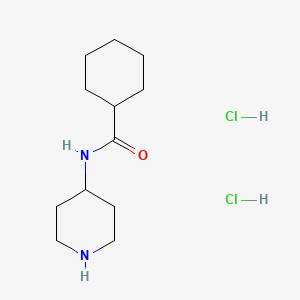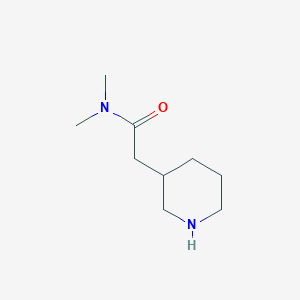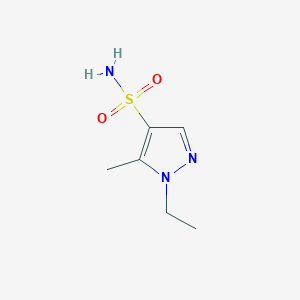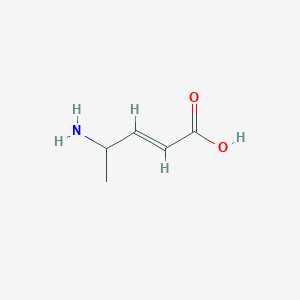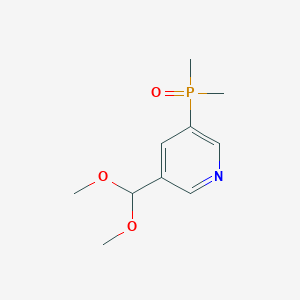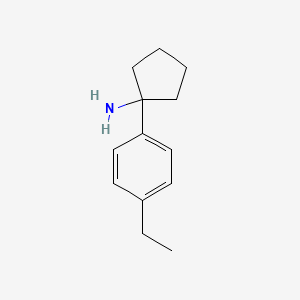
1-(4-Ethylphenyl)cyclopentan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Ethylphenyl)cyclopentan-1-amine is an organic compound with the molecular formula C13H19N It is a cyclopentane derivative with an ethylphenyl group attached to the cyclopentane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethylphenyl)cyclopentan-1-amine typically involves the reaction of 4-ethylphenylmagnesium bromide with cyclopentanone, followed by reductive amination. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Ethylphenyl)cyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Ethylphenyl)cyclopentan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-Ethylphenyl)cyclopentan-1-amine involves its interaction with specific molecular targets and pathways. It may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(4-Ethylphenyl)cyclopentan-1-amine can be compared with other similar compounds such as:
1-(4-Methylphenyl)cyclopentan-1-amine: Similar structure but with a methyl group instead of an ethyl group.
1-(4-Phenyl)cyclopentan-1-amine: Lacks the ethyl substituent on the phenyl ring.
1-(4-Isopropylphenyl)cyclopentan-1-amine: Contains an isopropyl group instead of an ethyl group.
The uniqueness of this compound lies in its specific ethyl substituent, which can influence its chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C13H19N |
|---|---|
Molekulargewicht |
189.30 g/mol |
IUPAC-Name |
1-(4-ethylphenyl)cyclopentan-1-amine |
InChI |
InChI=1S/C13H19N/c1-2-11-5-7-12(8-6-11)13(14)9-3-4-10-13/h5-8H,2-4,9-10,14H2,1H3 |
InChI-Schlüssel |
UWGACBZGGYMVMX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)C2(CCCC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 5-bromobenzo[d]oxazol-2-ylcarbamate](/img/structure/B13518477.png)
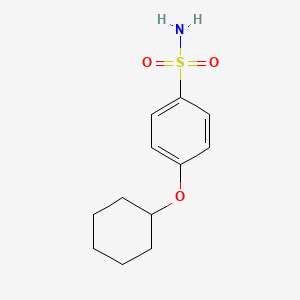
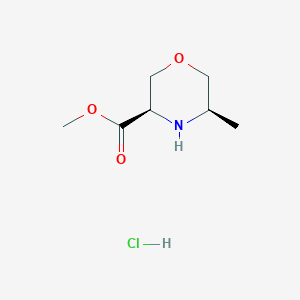
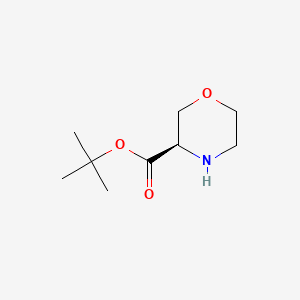
![2-(Imidazo[1,2-a]pyridin-2-yl)-N-methylethan-1-amine](/img/structure/B13518487.png)
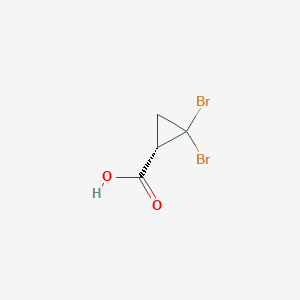
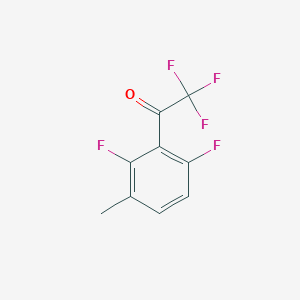
amine hydrochloride](/img/structure/B13518500.png)
![5-Bromo-6-[(oxiran-2-yl)methyl]-2H-1,3-benzodioxole](/img/structure/B13518501.png)
